

Application Note: Quantification of Oxysophocarpine in Plasma by LC-MS/MS

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Compound of Interest				
Compound Name:	Oxysophocarpine			
Cat. No.:	B15607571	Get Quote		

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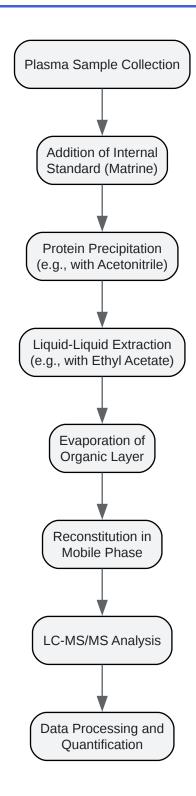
Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from the traditional medicinal herb Sophora flavescens (Kushen), has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include anti-inflammatory, antiviral, anti-arrhythmic, and anti-cancer effects. To facilitate preclinical and clinical development of oxysophocarpine, robust and sensitive bioanalytical methods are essential for characterizing its pharmacokinetic profile. This application note provides a detailed protocol for the quantification of oxysophocarpine in plasma samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies in drug development and research settings.

Experimental Workflow

The overall experimental workflow for the quantification of **oxysophocarpine** in plasma samples is depicted below. This process includes sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.





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Figure 1: Experimental workflow for **oxysophocarpine** quantification.

Experimental Protocols



Materials and Reagents

- Oxysophocarpine (Reference Standard)
- Matrine (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate
- Ethyl Acetate
- Water (Ultrapure)
- Control Plasma (species-specific, e.g., rat, human)

Sample Preparation: Liquid-Liquid Extraction

- Thaw frozen plasma samples to room temperature.
- Pipette 100 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution (Matrine in methanol).
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 1 mL of ethyl acetate to the supernatant.
- Vortex for 2 minutes.



- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- · Vortex for 1 minute.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

Parameter	Condition	
LC System	Agilent 1200 Series or equivalent	
Column	Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 μ m) or equivalent	
Mobile Phase	15:85 (v/v) Methanol:Water containing 5 mM Ammonium Acetate	
Flow Rate	0.3 mL/min	
Column Temperature	30°C	
Injection Volume	10 μL	

Mass Spectrometry:



Parameter	Condition
Mass Spectrometer	Applied Biosystems API 4000 or equivalent
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Scan Type	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	Oxysophocarpine: [M+H] ⁺ at m/z 263, Matrine (IS): [M+H] ⁺ at m/z 249[1]
IonSpray Voltage	5500 V
Temperature	500°C
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	50 psi
Curtain Gas	20 psi
Collision Gas	5 psi

Quantitative Data Summary

The LC-MS/MS method was validated for the quantification of **oxysophocarpine** in rat plasma. The following tables summarize the performance characteristics of the assay.[1]

Table 1: Calibration Curve and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	LOD (ng/mL)
Oxysophocarpine	10 - 1000	10	3

Table 2: Precision and Accuracy



Analyte	QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%RE)
Oxysophocar pine	Low	20	< 7%	< 7%	-6.4% to 1.5%
Medium	200	< 7%	< 7%	-6.4% to 1.5%	
High	800	< 7%	< 7%	-6.4% to 1.5%	

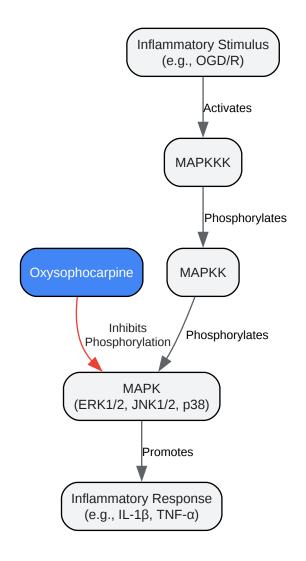
Table 3: Recovery and Matrix Effect

Analyte	QC Level	Concentration (ng/mL)	Recovery (%)
Oxysophocarpine	Low	20	> 85%
Medium	200	> 85%	
High	800	> 85%	

Signaling Pathway Modulation by Oxysophocarpine

Oxysophocarpine has been shown to exert its pharmacological effects by modulating various intracellular signaling pathways. One such pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. **Oxysophocarpine** has been demonstrated to down-regulate the phosphorylation of key proteins in this pathway, such as ERK1/2, JNK1/2, and p38 MAPK, thereby attenuating inflammatory responses.





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Figure 2: Inhibition of the MAPK signaling pathway by **Oxysophocarpine**.

Conclusion

This application note provides a robust and validated LC-MS/MS method for the quantification of **oxysophocarpine** in plasma. The detailed protocol and performance characteristics demonstrate that the assay is sensitive, specific, accurate, and precise, making it well-suited for pharmacokinetic studies. The inclusion of a representative signaling pathway highlights the molecular mechanisms underlying the pharmacological effects of **oxysophocarpine**, providing valuable context for researchers in drug development.



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References

- 1. Neuroprotective Effect of Oxysophocarpine by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion PubMed [pubmed.ncbi.nlm.nih.gov]
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